1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid

Prolyl oligopeptidase POP inhibition Acylpyrrolidine SAR

1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (CAS 1417985-23-9, also referred to as 1-(cyclopentylcarbonyl)proline or CPPC) is an N-acylproline derivative with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. The compound features a pyrrolidine-2-carboxylic acid core (the proline scaffold) bearing a cyclopentanecarbonyl substituent on the ring nitrogen.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1417985-23-9
Cat. No. B2378539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid
CAS1417985-23-9
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C11H17NO3/c13-10(8-4-1-2-5-8)12-7-3-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15)
InChIKeyAJEBWVIODHBWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (CAS 1417985-23-9): Core Properties and Compound Class for Procurement Evaluation


1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (CAS 1417985-23-9, also referred to as 1-(cyclopentylcarbonyl)proline or CPPC) is an N-acylproline derivative with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol [1]. The compound features a pyrrolidine-2-carboxylic acid core (the proline scaffold) bearing a cyclopentanecarbonyl substituent on the ring nitrogen [2]. It is commercially available as a research chemical with typical purity specifications of 95–98% . The compound exists as a chiral molecule with L- and D-enantiomeric forms; the CAS registry number 1417985-23-9 encompasses the racemic or unspecified stereochemistry . Computed physicochemical parameters include a predicted XlogP of 1.6, a topological polar surface area (TPSA) of 57.6 Ų, and a predicted pKa of 3.71 ± 0.20 .

Why N-Acylproline Analogs Cannot Be Interchanged for 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid in Research Procurement


The N-acyl substituent on the proline scaffold exerts profound, non-linear effects on both target-binding potency and physicochemical properties that preclude simple substitution among analogs. In a systematic head-to-head evaluation of 4-phenylbutanoyl-2(S)-acylpyrrolidines against prolyl oligopeptidase (POP), the cyclopentanecarbonyl and benzoyl derivatives emerged as the most potent inhibitors with IC₅₀ values of 30 and 23 nM, respectively, while other acyl variants (acetyl, propanoyl, butanoyl) were markedly less active [1]. Beyond potency, the acyl group dictates lipophilicity (logP), which directly governs blood-brain barrier penetration potential: the cyclopentanecarbonyl-bearing inhibitor achieves a logP of 0.8 compared with −0.6 for the acetyl analog and 1.1 for the benzoyl analog, placing it in the optimal range for CNS exposure [2]. The carboxylic acid position is equally critical—the 2-carboxylic acid regioisomer (proline core) is essential for mimicking natural proline at the P1/P2 positions of peptidases, whereas the 3-carboxylic acid isomer (CAS 1341545-10-5) presents a fundamentally different pharmacophoric geometry [3]. These structure-activity relationships demonstrate that generic interchange among N-acylproline derivatives will produce unpredictable and often substantial losses in target engagement and pharmacokinetic suitability.

Quantitative Differentiation Evidence for 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid vs. Closest Analogs


Prolyl Oligopeptidase (POP) Inhibitory Potency: Cyclopentanecarbonyl vs. Benzoyl vs. Acetyl in the 4-Phenylbutanoyl-2(S)-acylpyrrolidine Series

In a direct head-to-head comparison of 4-phenylbutanoyl-2(S)-acylpyrrolidines, the cyclopentanecarbonyl derivative demonstrated an IC₅₀ of 30 nM against prolyl oligopeptidase (POP) from porcine brain, compared with 23 nM for the benzoyl derivative. Both cyclopentanecarbonyl and benzoyl were identified as the best inhibitors in the series, implying that smaller acyl groups (acetyl, propanoyl, butanoyl) yielded IC₅₀ values substantially higher than 30 nM [1]. This establishes the cyclopentanecarbonyl group—and by extension the 1-cyclopentanecarbonylpyrrolidine-2-carboxylic acid scaffold—as one of the two optimal N-acyl substituents for POP-targeted inhibitor design.

Prolyl oligopeptidase POP inhibition Acylpyrrolidine SAR

Lipophilicity-Potency Balance for CNS Penetration: Cyclopentanecarbonyl vs. Acetyl vs. Benzoyl in Bis-Amide POP Inhibitors

Across a series of isophthalic acid bis-(L-prolyl-pyrrolidine) amides with varying acyl substituents on the P1 pyrrolidine ring, the cyclopentanecarbonyl-bearing inhibitor achieves an IC₅₀ of 1.1 nM with a predicted logP of 0.8. In contrast, the acetyl analog shows an IC₅₀ of 4.2 nM (3.8-fold weaker) with a logP of −0.6 (1.4 log units lower), while the benzoyl analog shows an IC₅₀ of 1.3 nM with a logP of 1.1 (0.3 log units higher) [1]. A logP of 0.8 positions the cyclopentanecarbonyl derivative within the optimal range for passive blood-brain barrier penetration (typically logP 0–3 for CNS drugs), whereas the acetyl analog (logP −0.6) is too polar and the benzoyl analog (logP 1.1) trends toward higher lipophilicity associated with increased plasma protein binding and potential metabolic liability.

Blood-brain barrier logP optimization POP inhibitor CNS exposure

CCR5 Antagonist Pharmacophore: Cyclopentanecarbonyl-Pyrrolidine as a Conserved Structural Motif in Sub-10 nM Antagonists

The cyclopentanecarbonyl-pyrrolidine moiety is a structurally conserved pharmacophoric element across multiple potent CCR5 antagonists. In the nifeviroc series, compounds bearing the (3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidine core exhibit CCR5 antagonist IC₅₀ values ranging from 1.1 nM to 18 nM in CHO cells expressing human CCR5, as measured by inhibition of RANTES-stimulated [³⁵S]GTPγS binding [1]. The most potent analog in this series achieves an IC₅₀ of 1.1 nM [2]. A preliminary pharmacological screening report indicates that 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylic acid derivatives can function as CCR5 antagonists with potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD [3]. Replacement of the cyclopentanecarbonyl group with alternative acyl substituents in these scaffolds has been shown to reduce or abolish CCR5 antagonist activity, confirming the non-substitutable nature of this group .

CCR5 antagonist HIV entry inhibitor Nifeviroc scaffold

Physicochemical Differentiation: Predicted logP, pKa, and TPSA of Cyclopentanecarbonyl-Proline vs. Acetyl-Proline and Benzoyl-Proline

Computational comparison of key drug-likeness parameters reveals that 1-cyclopentanecarbonylpyrrolidine-2-carboxylic acid occupies a distinct physicochemical space relative to its closest N-acylproline analogs. The target compound has a predicted XlogP of 1.6, a TPSA of 57.6 Ų, a predicted pKa of 3.71 ± 0.20, and a molecular weight of 211.26 g/mol . By comparison, N-acetylproline (MW 157.17, predicted logP ~−0.4 to 0.2) is substantially more polar, while N-benzoylproline (MW 219.24, ClogP ~1.3–2.0) carries an aromatic ring that introduces planarity, π-stacking potential, and CYP450 metabolic liability . The cyclopentanecarbonyl group provides intermediate lipophilicity derived from a fully saturated C₅ ring, which is distinct from both the minimal methyl of the acetyl analog and the planar phenyl of the benzoyl analog, resulting in unique conformational and electronic properties that influence target binding and ADME profiles [1].

Drug-likeness Physicochemical profiling logP comparison

Regioisomeric Differentiation: 2-Carboxylic Acid (Proline Core) vs. 3-Carboxylic Acid Isomer in Biological Target Recognition

The position of the carboxylic acid group on the pyrrolidine ring fundamentally determines biological target recognition. The 2-carboxylic acid isomer (1-cyclopentanecarbonylpyrrolidine-2-carboxylic acid, CAS 1417985-23-9) presents the carboxylate in the geometry of natural L-proline, enabling recognition by proline-specific enzymes including prolyl oligopeptidase (POP) and prolidase [1]. The 3-carboxylic acid regioisomer (1-cyclopentanecarbonylpyrrolidine-3-carboxylic acid, CAS 1341545-10-5) repositions the carboxylate by one carbon, fundamentally altering the pharmacophoric geometry. In structurally analogous systems, shifting the carboxylic acid from the 2-position to the 3-position has been shown to reduce enzyme inhibitory activity by 24-fold and cell-based activity by 69-fold [2]. This regioisomeric specificity is not a subtle effect but a binary determinant of whether the compound can productively engage proline-recognizing biological targets.

Regioisomer specificity Proline mimetic Binding pocket geometry

FXIa Inhibitor Patent Coverage: Cyclopentanecarbonyl-Proline as the Preferred Cycloalkyl Substituent in Anticoagulant Development

Patent WO2014014050A1 (Sumitomo Dainippon Pharma) specifically claims 1-(cycloalkylcarbonyl)proline derivatives as activated Factor XI (FXIa) inhibitors for anticoagulant therapy [1]. Within the claimed genus, the cyclopentanecarbonyl group is explicitly enumerated among the preferred cycloalkyl substituents (alongside cyclopropyl, cyclobutyl, and cyclohexyl carbonyl variants). The patent establishes that the proline-2-carboxylic acid core with an N-cycloalkylcarbonyl substituent is a novel chemotype for FXIa inhibition, distinct from prior art phenylalanine-based scaffolds. The specific inclusion of cyclopentanecarbonyl as a preferred embodiment indicates that this ring size provides an optimal balance of steric fit and lipophilicity for the FXIa active site, distinguishing it from smaller (cyclopropyl, cyclobutyl) and larger (cyclohexyl) cycloalkyl variants that would alter binding pocket occupancy [2].

Factor XIa inhibition Anticoagulant Cycloalkyl SAR

Evidence-Backed Application Scenarios for 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (CAS 1417985-23-9) in Scientific Research and Drug Discovery


Prolyl Oligopeptidase (POP) Inhibitor Lead Optimization for CNS Disorders

This compound serves as the optimal P1/P2 building block for CNS-penetrant POP inhibitors. As demonstrated by Wallén et al. (2003), the cyclopentanecarbonyl-pyrrolidine moiety delivers an IC₅₀ of 1.1 nM coupled with a logP of 0.8—a potency-lipophilicity combination that places it in the 'CNS drug-like' space more effectively than acetyl (IC₅₀ = 4.2 nM, logP = −0.6) or benzoyl (IC₅₀ = 1.3 nM, logP = 1.1) analogs [1]. Research groups developing POP inhibitors for Alzheimer's disease, cognitive enhancement, or neuropeptide modulation should prioritize this scaffold as the core warhead for fragment-based design or peptidomimetic elaboration [2].

CCR5 Antagonist Development for HIV Entry Inhibition and Inflammatory Disease

The cyclopentanecarbonyl-pyrrolidine-2-carboxylic acid scaffold is a validated pharmacophoric core for CCR5 antagonists achieving IC₅₀ values as low as 1.1 nM in functional GTPγS binding assays [3]. The commercial availability of this compound as a discrete building block (purity ≥95–98%) enables modular synthesis of focused libraries exploring substituent effects at the pyrrolidine 4-position and carboxylic acid terminus, as exemplified by the nifeviroc series . Medicinal chemistry teams pursuing CCR5 antagonists for HIV-1, asthma, rheumatoid arthritis, or COPD should use this compound as the starting scaffold for parallel SAR exploration [4].

Activated Factor XI (FXIa) Inhibitor Discovery for Anticoagulant Therapy

Patent WO2014014050A1 establishes the 1-(cycloalkylcarbonyl)proline chemotype—with cyclopentanecarbonyl as a preferred embodiment—as a novel FXIa inhibitor scaffold for thrombosis and thromboembolism treatment [5]. This compound provides an entry point for anticoagulant drug discovery programs seeking alternatives to warfarin and direct oral anticoagulants (DOACs) that carry bleeding risk. The proline-2-carboxylic acid core differentiates this chemotype from prior phenylalanine-based FXIa inhibitors, offering a structurally distinct starting point for lead generation campaigns [6].

Proline-Based Peptidomimetic Building Block for Academic and Industrial Medicinal Chemistry

As a discrete, commercially available building block with defined purity (95–98%) and full analytical characterization, this compound enables the rapid construction of diverse peptidomimetic libraries through standard amide coupling at the carboxylic acid terminus. The cyclopentanecarbonyl N-substituent provides a conformationally constrained, saturated ring that differentiates it from N-acetyl-proline (too polar, minimal steric bulk) and N-benzoyl-proline (planar aromatic, CYP450 liability) . With a predicted XlogP of 1.6 and MW of 211.26, the scaffold resides well within lead-like chemical space and is suitable for fragment-based screening, DNA-encoded library (DEL) synthesis, and high-throughput chemistry platforms [7].

Quote Request

Request a Quote for 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.